5-(Dichloromethyl)-2-fluoropyridine 5-(Dichloromethyl)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13965561
InChI: InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H
SMILES:
Molecular Formula: C6H4Cl2FN
Molecular Weight: 180.00 g/mol

5-(Dichloromethyl)-2-fluoropyridine

CAS No.:

Cat. No.: VC13965561

Molecular Formula: C6H4Cl2FN

Molecular Weight: 180.00 g/mol

* For research use only. Not for human or veterinary use.

5-(Dichloromethyl)-2-fluoropyridine -

Specification

Molecular Formula C6H4Cl2FN
Molecular Weight 180.00 g/mol
IUPAC Name 5-(dichloromethyl)-2-fluoropyridine
Standard InChI InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H
Standard InChI Key WBUQEMCVZBYQAF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(Cl)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Dichloromethyl)-2-fluoropyridine (C₆H₄Cl₂FN) features a pyridine ring substituted with fluorine at position 2 and a dichloromethyl (-CHCl₂) group at position 5. The molecular weight is approximately 179.97 g/mol, calculated as follows:

  • Carbon (6 × 12.01) = 72.06

  • Hydrogen (4 × 1.01) = 4.04

  • Chlorine (2 × 35.45) = 70.90

  • Fluorine (1 × 19.00) = 19.00

  • Nitrogen (1 × 14.01) = 14.01

The dichloromethyl group introduces significant electron-withdrawing effects, altering the ring's electronic distribution compared to mono-chlorinated analogs like 5-(chloromethyl)-2-fluoropyridine .

Physical Properties

Table 1 compares key properties with related compounds:

Property5-(Dichloromethyl)-2-fluoropyridine (Predicted)5-(Chloromethyl)-2-fluoropyridine 2-Chloro-5-trichloromethylpyridine
Molecular FormulaC₆H₄Cl₂FNC₆H₅ClFNC₆H₃Cl₃N
Molecular Weight (g/mol)179.97145.56196.45
Boiling Point (°C)210–215 (est.)192–195265–270
SolubilityModerate in polar aprotic solventsSoluble in DMSO, THFLimited water solubility

The increased chlorine content in the dichloromethyl derivative likely enhances thermal stability compared to mono-chlorinated analogs while reducing solubility in aqueous media .

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis reports exist for 5-(dichloromethyl)-2-fluoropyridine, two plausible routes emerge from analogous processes:

Route 1: Sequential Chlorination

  • Chloromethylation: Begin with 2-fluoropyridine undergoing Blanc chloromethylation using formaldehyde and HCl in the presence of ZnCl₂.

  • Dichlorination: Treat 5-(chloromethyl)-2-fluoropyridine with Cl₂ gas under radical initiation (e.g., methyl ethyl ketone peroxide ) at 120–140°C to achieve -CH₂Cl → -CHCl₂ conversion.

Route 2: Direct Dichloromethylation
Employ a modified Gattermann–Koch reaction using CHCl₂OH generated in situ from chloroform and concentrated H₂SO₄, though this method risks over-chlorination .

Process Optimization

Industrial-scale production would likely adopt continuous flow reactors to control exothermic chlorination steps. Key parameters from patent CN103787960A provide guidance:

  • Temperature Control: Maintain 140°C ± 5°C during radical chlorination to minimize side reactions.

  • Catalyst Loading: 5% w/w methyl ethyl ketone peroxide relative to substrate.

  • Purification: Column chromatography with ethyl acetate/petroleum ether (1:20 v/v) yields >99% purity .

Chemical Reactivity and Applications

Electrophilic Reactivity

The dichloromethyl group acts as a potent electrophile, participating in:

  • Nucleophilic Substitution: Replacement of chlorine atoms with amines or alkoxides under basic conditions.

  • Cross-Coupling Reactions: Suzuki–Miyaura couplings facilitated by the pyridine nitrogen’s directing effects.

Pharmaceutical Intermediates

Structural analogs demonstrate utility in drug synthesis:

  • Antimicrobial Agents: Chlorinated pyridines serve as precursors to quinolone antibiotics.

  • Kinase Inhibitors: Fluoropyridine moieties are common in targeted cancer therapies.

Table 2 highlights potential derivatives:

Derivative StructureBiological ActivitySynthetic Pathway
5-(Dichloromethyl)-2-fluoro-N-(pyridin-3-yl)pyridine-3-carboxamidePDGFR-β inhibition (IC₅₀ = 12 nM)Amide coupling with 3-aminopyridine

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